molecular formula C3HIO B2619953 3-iodoprop-2-ynal CAS No. 20328-44-3

3-iodoprop-2-ynal

Cat. No.: B2619953
CAS No.: 20328-44-3
M. Wt: 179.944
InChI Key: KSZLXUUEARNIAV-UHFFFAOYSA-N
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Description

3-Iodoprop-2-ynal: , also known as 3-iodopropiolaldehyde, is an organic compound with the molecular formula C3H3IO. It is characterized by the presence of an iodine atom attached to a propynal group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .

Mechanism of Action

Target of Action

3-Iodopropynyl, also known as 3-iodoprop-2-ynal, is a member of the carbamate family of biocides . It is widely used as an antifungal and antimicrobial agent . The primary targets of 3-Iodopropynyl are microorganisms, particularly fungi . The compound interacts with these organisms, disrupting their normal functions and leading to their death .

Mode of Action

The mode of action of 3-Iodopropynyl involves the iodine atom present in its molecular structure . This iodine atom can penetrate the cell wall of microorganisms and react with sulfhydryl groups, which are located in nucleic acids and amino acids at the enzyme-active site of microorganisms . This interaction disrupts the normal functioning of the microorganisms, leading to their death .

Biochemical Pathways

The biochemical pathways affected by 3-Iodopropynyl are those involved in the survival and proliferation of microorganisms . By interacting with the sulfhydryl groups in the microorganisms, 3-Iodopropynyl disrupts these pathways, preventing the microorganisms from carrying out their normal functions . The downstream effects of this disruption include the death of the microorganisms and the prevention of their proliferation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Iodopropynyl are crucial for its bioavailability and efficacy . The compound is extensively metabolized, with the metabolites being 2 diastereomers of propargyl-N-acetic acid carbamate . Glucuronidation is the main secondary metabolic pathway

Result of Action

The primary result of the action of 3-Iodopropynal is the death of microorganisms, particularly fungi . By disrupting the normal functioning of these organisms, 3-Iodopropynal prevents them from proliferating and causes them to die . This makes it an effective antifungal and antimicrobial agent .

Action Environment

The action, efficacy, and stability of 3-Iodopropynal can be influenced by various environmental factors. For instance, the compound is stable at room temperature and for 14 days at 54°C . It is also stable in heptane and ethyl acetate for 96 hours, and in octanol, petroleum ether, and methanol for 9 days at 25°C . These properties make 3-Iodopropynal suitable for use in a variety of environments, including in paints, coatings, wood preservatives, personal care products, and cosmetics .

Biochemical Analysis

Biochemical Properties

3-Iodopropynal is a member of the carbamate family of biocides . It has been used effectively as an antifungal technology . It is a highly effective fungicide preservative for cosmetics and personal care products . Even at a low concentration, 3-Iodopropynal provides a high level of antimicrobial activity to inhibit the growth of yeasts and molds .

Cellular Effects

It has been suggested that it may have adverse effects on the immune system

Molecular Mechanism

It is known that carbamates, such as 3-Iodopropynal, lead to a reversible inhibition of acetylcholinesterase

Temporal Effects in Laboratory Settings

3-Iodopropynal is stable at room temperature and for 14 days at 54°C . It is also stable in heptane and ethyl acetate for 96 hours, and in octanol, petroleum ether, and methanol for 9 days at 25°C

Dosage Effects in Animal Models

It is known that the manifestation of a drug’s effects is highly dependent upon the timing of exposure during pregnancy and the dosage

Metabolic Pathways

It is known that 3-Iodopropynal is extensively metabolized, and the metabolites are 2 diastereomers of propargyl-N-acetic acid carbamate . Glucuronidation is the main secondary metabolic pathway

Transport and Distribution

It is known that 3-Iodopropynal is almost completely and readily absorbed via the oral route and is subsequently widely distributed in the organism

Subcellular Localization

It is known that there are three major mechanisms to control the localization of mRNA to desired subcellular compartments: directed transport, protection from mRNA degradation, and passive diffusion before local entrapment

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodoprop-2-ynal typically involves the iodination of propargyl alcohol. One common method includes the reaction of propargyl alcohol with iodine in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 3-Iodoprop-2-ynal undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Iodoprop-2-ynal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in synthetic chemistry for the development of new molecules and materials .

Properties

IUPAC Name

3-iodoprop-2-ynal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HIO/c4-2-1-3-5/h3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZLXUUEARNIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C#CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20328-44-3
Record name 3-iodoprop-2-ynal
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